3-cyclopentyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide 3-cyclopentyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide
Brand Name: Vulcanchem
CAS No.: 946282-35-5
VCID: VC7669428
InChI: InChI=1S/C19H30N6OS/c1-13(2)22-17-15-12-21-25(18(15)24-19(23-17)27-3)11-10-20-16(26)9-8-14-6-4-5-7-14/h12-14H,4-11H2,1-3H3,(H,20,26)(H,22,23,24)
SMILES: CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)CCC3CCCC3
Molecular Formula: C19H30N6OS
Molecular Weight: 390.55

3-cyclopentyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide

CAS No.: 946282-35-5

Cat. No.: VC7669428

Molecular Formula: C19H30N6OS

Molecular Weight: 390.55

* For research use only. Not for human or veterinary use.

3-cyclopentyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide - 946282-35-5

Specification

CAS No. 946282-35-5
Molecular Formula C19H30N6OS
Molecular Weight 390.55
IUPAC Name 3-cyclopentyl-N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide
Standard InChI InChI=1S/C19H30N6OS/c1-13(2)22-17-15-12-21-25(18(15)24-19(23-17)27-3)11-10-20-16(26)9-8-14-6-4-5-7-14/h12-14H,4-11H2,1-3H3,(H,20,26)(H,22,23,24)
Standard InChI Key CGAYUTRWTONHEY-UHFFFAOYSA-N
SMILES CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)CCC3CCCC3

Introduction

3-Cyclopentyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide is a complex organic compound with a CAS number of 946282-35-5. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities, including potential roles in pharmaceutical applications.

Synthesis and Preparation

While specific synthesis details for this compound are not readily available, compounds in the pyrazolo[3,4-d]pyrimidine class are typically synthesized through multi-step reactions involving the formation of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of various substituents.

General Synthesis Approach

  • Formation of Pyrazolo[3,4-d]Pyrimidine Core: This often involves condensation reactions between appropriate precursors.

  • Introduction of Substituents: Subsequent steps may include alkylation or amination reactions to introduce the isopropylamino and methylthio groups.

Potential Applications

  • Pharmaceutical Research: The compound's structure suggests potential for biological activity, making it a candidate for further study in drug discovery programs.

  • Chemical Research: Its unique structure could also contribute to understanding the chemical properties and reactivity of pyrazolo[3,4-d]pyrimidines.

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